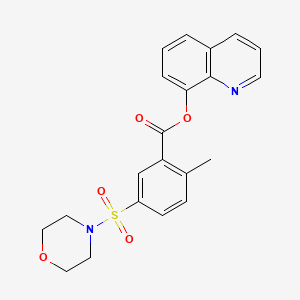
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide, also known as nitrothiazolylacetamide, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazolidinone derivatives, which are known for their diverse biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. In
作用機序
The exact mechanism of action of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide is not fully understood. However, studies have suggested that this compound exerts its biological activity by interacting with various molecular targets, including enzymes, receptors, and DNA.
Biochemical and Physiological Effects:
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmitter activity in the brain. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of using 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide in lab experiments is its broad-spectrum antimicrobial activity. This compound can be used to study the mechanism of action of antibacterial agents and to develop new antibiotics. Additionally, the antitumor activity of this compound makes it a potential candidate for the development of anticancer drugs.
One of the limitations of using 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide in lab experiments is its potential toxicity. Studies have shown that this compound can exhibit cytotoxicity towards normal cells at high concentrations. Therefore, careful consideration should be given to the dosage and concentration used in lab experiments.
将来の方向性
There are several future directions for the research and development of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide. One potential direction is the development of new antibiotics based on the structure of this compound. Additionally, the antitumor activity of this compound makes it a potential candidate for the development of new anticancer drugs. Further research is needed to understand the mechanism of action of this compound and to identify its molecular targets. Finally, the potential toxicity of this compound needs to be further investigated to determine its safety for use in humans.
合成法
The synthesis of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 2-nitrobenzaldehyde with thiosemicarbazide in the presence of acetic acid to yield 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetohydrazide. The subsequent reaction of this intermediate with acetic anhydride leads to the formation of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide.
科学的研究の応用
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its antimicrobial activity. Studies have shown that this compound exhibits significant antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
Another area of research is its antitumor activity. Studies have demonstrated that 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of this compound involves the induction of apoptosis and cell cycle arrest.
特性
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4S/c12-11-14-10(17)8(20-11)5-9(16)13-6-3-1-2-4-7(6)15(18)19/h1-4,8H,5H2,(H,13,16)(H2,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWSFUYHQPWBFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2C(=O)N=C(S2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methoxyphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5219483.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-5-methoxybenzamide](/img/structure/B5219498.png)
![5-{[(2-methoxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219507.png)
![N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5219508.png)

![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5219526.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5219543.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B5219554.png)

![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5219572.png)

![4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B5219589.png)